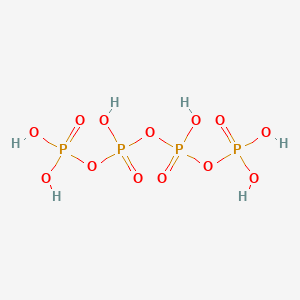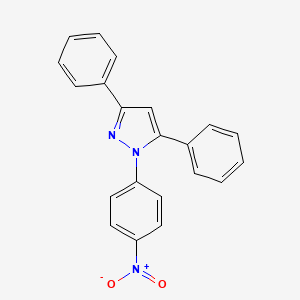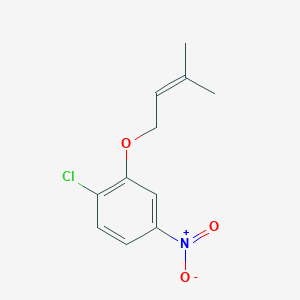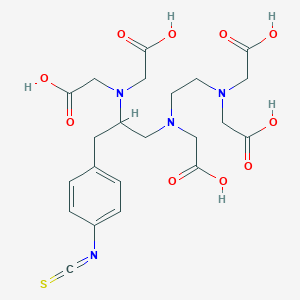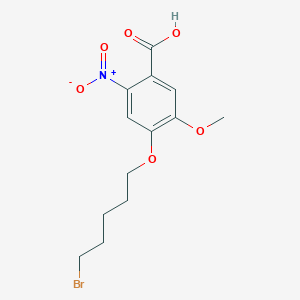
4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoic acid is an organic compound that belongs to the class of substituted benzoic acids This compound is characterized by the presence of a bromopentyloxy group, a methoxy group, and a nitro group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Esterification: The formation of the pentyloxy group through an esterification reaction involving pentanol and the corresponding benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding alcohol and carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Esterification: Alcohols, acid catalysts like sulfuric acid.
Major Products Formed
Reduction: Formation of 4-(5-Bromopentyloxy)-5-methoxy-2-amino-benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 5-bromopentanol and 5-methoxy-2-nitro-benzoic acid.
Aplicaciones Científicas De Investigación
4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoic acid depends on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components.
Comparación Con Compuestos Similares
Similar Compounds
4-(5-Chloropentyloxy)-5-methoxy-2-nitro-benzoic acid: Similar structure but with a chlorine atom instead of bromine.
4-(5-Bromopentyloxy)-5-methoxy-2-amino-benzoic acid: Similar structure but with an amino group instead of a nitro group.
Uniqueness
4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoic acid is unique due to the combination of its bromopentyloxy, methoxy, and nitro groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H16BrNO6 |
|---|---|
Peso molecular |
362.17 g/mol |
Nombre IUPAC |
4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoic acid |
InChI |
InChI=1S/C13H16BrNO6/c1-20-11-7-9(13(16)17)10(15(18)19)8-12(11)21-6-4-2-3-5-14/h7-8H,2-6H2,1H3,(H,16,17) |
Clave InChI |
MRCNTSNUPOPSOQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


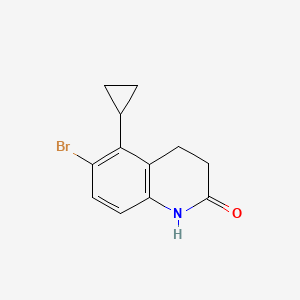
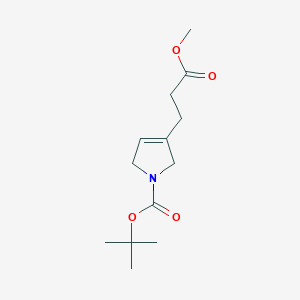
![(4-Pentylbicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B8577634.png)
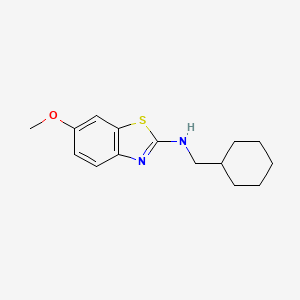
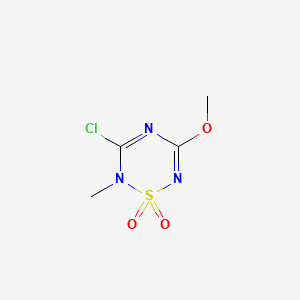
![4-N-[(2-aminophenyl)methyl]pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8577654.png)

![Ethanone, 1-[4-fluoro-2-(methylamino)phenyl]-2-(methylsulfinyl)-](/img/structure/B8577658.png)

